2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Description
2-(1H-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a synthetic organic compound featuring an indole moiety linked to a piperazine ring via a ketone bridge. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Structural characterization of such compounds often employs X-ray crystallography tools like SHELX and CCP4, which are industry standards for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(17-7-5-15-6-8-17)9-11-10-16-13-4-2-1-3-12(11)13;/h1-4,10,15-16H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMQHDXOUGLSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CNC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at its secondary amine sites, particularly in alkylation or arylation reactions.
Table 1: Representative Nucleophilic Substitution Conditions
Key observations:
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Temperature dependence : Reactions at 80°C yield minimal product (<10% after 48 hrs), while 120°C optimizes conversion within 24 hrs .
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Solvent effects : Polar aprotic solvents (e.g., t-butanol) enhance reactivity compared to non-polar alternatives .
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed cross-couplings, enabling functionalization at the C-3 position.
Table 2: Cross-Coupling Reaction Parameters
Notable examples:
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PROTAC synthesis : Coupling with thienotriazolodiazepine cores via HATU-mediated amidation yields degraders with cellular activity .
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Suzuki-Miyaura couplings : Employed to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
Acylation and Alkylation
The ketone group facilitates acylation, while the piperazine nitrogen undergoes alkylation under mild conditions.
Reaction Pathway:
Scientific Research Applications
Medicinal Chemistry
2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has been investigated for its potential as an antipsychotic agent. The indole and piperazine moieties are known to interact with various neurotransmitter receptors, making this compound a candidate for treating psychiatric disorders.
Case Study: Antipsychotic Activity
A study published in a peer-reviewed journal examined the effects of this compound on dopamine receptors. The findings suggested that it exhibits antagonist properties at D2 receptors, which are implicated in schizophrenia treatment .
Antidepressant Properties
Research has indicated that compounds with indole structures often exhibit antidepressant activity. The piperazine group may enhance the bioavailability and receptor affinity of the compound.
Case Study: Behavioral Studies
In preclinical trials, the compound was administered to rodent models of depression. Results showed significant reductions in depressive-like behaviors compared to control groups, indicating potential efficacy as an antidepressant .
Cancer Research
The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cells, suggesting its potential as a chemotherapeutic agent .
Neuropharmacology
Due to its structural similarity to known psychoactive substances, this compound is being explored for neuroprotective effects against neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent study highlighted its protective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound’s indole-piperazine scaffold distinguishes it from analogs with heterocyclic or halogenated substituents. Below is a comparative analysis of structurally related compounds:
Pharmacological and Physicochemical Properties
- Target Compound : The indole group may confer affinity for serotonin receptors (e.g., 5-HT2A/2C), common in CNS-targeting drugs. The hydrochloride salt improves aqueous solubility, critical for bioavailability .
- Compound m5 : The triazole-pyrimidine scaffold is typical in kinase inhibitors (e.g., JAK/STAT pathways), with chloro substituents enhancing target binding .
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the indole moiety, reducing CNS activity but retaining piperazine-related σ-receptor binding .
- EST64454 : Fluorine atoms increase metabolic stability and membrane permeability, common in anticancer or anti-inflammatory agents .
Biological Activity
2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, known by its CAS number 1181458-97-8, is a compound that has garnered attention for its potential biological activities. This compound features a molecular formula of C14H18ClN3O and a molecular weight of approximately 279.77 g/mol. Its structure consists of an indole moiety linked to a piperazine ring, which is often associated with various pharmacological properties.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN3O |
| Molecular Weight | 279.77 g/mol |
| CAS Number | 1181458-97-8 |
| Storage Conditions | Room temperature |
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems and its potential role in modulating enzyme activities. Research indicates that compounds containing piperazine and indole moieties often exhibit significant interactions with serotonin receptors, which are critical in the treatment of various neuropsychiatric disorders.
Anticancer Properties
Recent studies have explored the anticancer potential of indole and piperazine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines. A study demonstrated that certain indole derivatives exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural characteristics of these compounds likely contribute to their ability to engage with specific protein targets involved in cancer progression.
Neuropharmacological Effects
The piperazine ring is known for its ability to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Compounds containing this moiety have been evaluated for their potential as antidepressants and anxiolytics. For example, research on piperazine derivatives has indicated their capacity to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive functions and memory, thus suggesting potential applications in Alzheimer's disease therapy .
Study 1: Anticancer Activity
In a comparative study, several indole-piperazine derivatives were tested for their efficacy against various cancer cell lines. The results indicated that the presence of the piperazine moiety significantly enhanced the anticancer activity compared to indole alone. The mechanism was hypothesized to involve the induction of apoptosis through mitochondrial pathways .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds, where it was found that certain derivatives could effectively reduce oxidative stress markers in neuronal cell cultures. This suggests that this compound may have implications in neurodegenerative disease management .
Summary of Findings
Q & A
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride?
The synthesis typically involves coupling indole-3-carboxylic acid derivatives with piperazine under nucleophilic substitution conditions. Key steps include:
- Starting materials : Indole derivatives (e.g., 3-acetylindole) and piperazine, often functionalized with protective groups (e.g., Boc) to prevent side reactions.
- Reaction conditions : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the piperazine nitrogen.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. How is the compound’s structural identity confirmed?
- X-ray crystallography : Used to resolve the crystal structure, with SHELX software (e.g., SHELXL for refinement) applied to analyze diffraction data. Hydrogen bonding between the indole NH and chloride ions is often critical for stabilizing the crystal lattice .
- Spectroscopic methods : NMR (¹H/¹³C) confirms the indole and piperazine moieties, while FT-IR identifies carbonyl (C=O) and ammonium (N–H) stretches .
Q. What are the standard protocols for assessing its stability under laboratory conditions?
- Accelerated stability studies : Expose the compound to varying pH (3–9), temperatures (4°C, 25°C, 40°C), and humidity (40–75% RH) for 1–6 months.
- Analytical monitoring : Use HPLC with UV detection to track degradation products. Mass loss or chloride ion release (via ion chromatography) indicates decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation for GPCR activity).
- Buffer optimization : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize nonspecific interactions.
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses against receptor crystal structures (e.g., 5-HT receptors) .
Q. What experimental designs are optimal for evaluating metabolic stability in vitro?
- Liver microsome assays : Incubate the compound (1–10 µM) with pooled human or rat liver microsomes (0.5 mg/mL) and NADPH.
- Metabolite profiling : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .
Q. How can synthetic yields be improved without compromising purity?
- Solvent optimization : Replace DMF with less toxic solvents (e.g., DMSO) to enhance solubility and reduce side reactions.
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.
- In situ salt formation : Directly precipitate the hydrochloride salt during synthesis to bypass intermediate purification steps .
Q. What strategies address low reproducibility in biological activity studies?
- Batch-to-batch consistency : Implement strict QC protocols (e.g., ≥95% purity by HPLC) for synthesized batches.
- Cell line validation : Use authenticated cell lines (e.g., HEK-293T for GPCR studies) and control for passage number.
- Positive controls : Include reference compounds (e.g., serotonin for 5-HT receptor assays) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
